molecular formula C25H28N4O5 B8664311 N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxamide

N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxamide

Cat. No.: B8664311
M. Wt: 464.5 g/mol
InChI Key: NOYZWUQUALADDO-UHFFFAOYSA-N
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Description

N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxamide is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H28N4O5

Molecular Weight

464.5 g/mol

IUPAC Name

N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxamide

InChI

InChI=1S/C25H28N4O5/c1-13-14(2)20-17(15(3)19(13)30)11-12-25(4,34-20)23(32)27-18-21(26)29(16-9-7-6-8-10-16)24(33)28(5)22(18)31/h6-10,30H,11-12,26H2,1-5H3,(H,27,32)

InChI Key

NOYZWUQUALADDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=C(N(C(=O)N(C3=O)C)C4=CC=CC=C4)N)C(=C1O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5,6-diamino-3-methyl-1-phenyl-2,4 (1H, 3H) -pyrimidinedione (3.02 g, 13 mmol), 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (3.58 g, 14.3 mmol) and 4-(dimethylamino)pyridine (0.32 g, 2.6 mmol) was suspended in dichloromethane (60 mL). To the resultant suspension was added dropwise a solution of N, N'-dicyclohexylcarbodiimide (2.82 g, 13.7 mmol) indichloromethane (60 mL) at room temperature. The reaction mixture was stirred overnight and then filtered. The filtrate was concentrated and then subjected to silica-gel column chromatography, thereby giving the title compound (yield 57%). TOF-MS (Time-of-flight type mass spectrum): m/z 465 [M+H]+1H-NMR (CDC13):δ1.60(3H, s), 1.90-2.04(1H, m), 2.08(3H, s), 2.18(3H, s), 2.29(3H, s), 2.30-2.38(1H, m), 2.54-2.64(2H, m), 3.34(3H, s), 4.32(1H, s), 5.17(2H, bs), 7.27-7.36(2H, m), 7.53-7.60 (3H, m), 8.41 (1H, bs)
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
57%

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